molecular formula C25H24ClN3O6 B2462561 N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 449766-15-8

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2462561
CAS No.: 449766-15-8
M. Wt: 497.93
InChI Key: RKBKSNORYBQBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydroisoquinoline derivative characterized by a 6,7-dimethoxy substitution on the isoquinoline core, a 3-chlorophenyl carboxamide group at position 2, and a 4-nitrophenoxymethyl substituent at position 1.

Properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O6/c1-33-23-12-16-10-11-28(25(30)27-18-5-3-4-17(26)13-18)22(21(16)14-24(23)34-2)15-35-20-8-6-19(7-9-20)29(31)32/h3-9,12-14,22H,10-11,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBKSNORYBQBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC(=CC=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H24ClN3O6
  • Molecular Weight : 497.93 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Calcium Channel Modulation : The compound has been shown to influence calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This interaction can lead to altered contractility in smooth muscle tissues by affecting intracellular calcium levels .
  • Receptor Activity Modulation : Immunohistochemical studies have demonstrated a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells, suggesting that the compound may inhibit receptor-mediated signaling pathways .

Biological Activity and Therapeutic Potential

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds can inhibit bacterial enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is responsible for antibiotic resistance in various pathogens . This suggests a possible role in developing new antimicrobial agents.

Smooth Muscle Relaxation

In experiments involving isolated smooth muscle tissues, the compound demonstrated the ability to reduce contractile strength through its action on calcium channels and mAChRs. Specifically, it was observed to increase cytosolic Ca²⁺ levels, leading to modulation of muscle contractility .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

StudyFindings
Study on DIQ (a related isoquinoline) Showed significant inhibition of smooth muscle contractions via modulation of calcium channels and receptor activity. Notably, a reduction in contractile response was observed when co-administered with specific antagonists .
Antimicrobial Study Demonstrated that isoquinoline derivatives can effectively inhibit the activity of NDM-1, highlighting their potential as novel antibiotics .

Comparison with Similar Compounds

Structural Comparison with Similar Dihydroisoquinoline Derivatives

The compound belongs to a broader class of dihydroisoquinoline carboxamides and esters. Key structural analogs include:

Compound ID Substituents at Position 1 Carboxamide/Ester Group Reported Properties/Applications Source
Target Compound 4-Nitrophenoxymethyl N-(3-Chlorophenyl) carboxamide N/A (hypothetical) -
6d Methyl Ethyl ester Known compound; synthetic intermediate
6e Methyl Methylsulfonyl Studied for sulfonamide reactivity
6f Methyl N-Phenyl carboxamide Structural analog for SAR studies
6g Phenyl Acetyl Explored for acetyltransferase inhibition
6h Phenyl Phenylmethanone Investigated in ketone-based drug design

Key Structural Differences and Implications :

  • This could influence binding to targets requiring π-π stacking or hydrogen bonding .
  • Carboxamide Group : The 3-chlorophenyl carboxamide may improve lipophilicity and membrane permeability relative to esters (6d) or sulfonyl groups (6e), aligning with pharmacokinetic principles for CNS penetration .

Computational Comparisons and Predictive Modeling

Machine Learning-Based Property Prediction
  • XGBoost Model: A study using XGBoost achieved RMSE = 9.091 K and R² = 0.928 in predicting superconducting critical temperatures based on chemical features.
  • Chemical Similarity Metrics : Molecular fingerprinting and Tanimoto coefficients are widely used to rank compounds by structural similarity. The target compound’s nitro and chloro groups would reduce similarity to analogs like 6f (phenyl) or 6d (methyl), necessitating activity-specific benchmarks .
ChemGPS-NP Virtual Screening

ChemGPS-NP, a dimensionality reduction tool, maps compounds into a chemical space based on descriptors like polarity and aromaticity. The target compound’s nitro group would position it in a distinct region compared to natural product-like analogs (e.g., 6g, 6h), suggesting divergent biological targets .

Preparation Methods

Synthesis of β-Phenethylamide Intermediate

The foundational step involves preparing a β-phenethylamide precursor with 3,4-dimethoxyaryl and chloromethyl groups. As demonstrated in PMC studies, this is achieved by:

  • Acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form α-chloroamide intermediates (e.g., Ar-CH2-CH2-NH-C(O)-CH2-Cl).
  • Displacement of chloride with 4-nitrophenol under basic conditions (K2CO3, DMF, 60°C), yielding the (4-nitrophenoxy)methyl-substituted amide.

Critical Reaction Parameters :

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Base : Potassium carbonate ensures deprotonation of 4-nitrophenol without hydrolyzing the amide.

Structural Confirmation

Intermediate purity is verified via HPLC (>95%) and NMR (1H, 13C), with characteristic signals for:

  • Aromatic protons : δ 6.8–7.4 ppm (3,4-dimethoxyaryl, 4-nitrophenoxy).
  • Methylene groups : δ 4.2–4.5 ppm (CH2-O-Ar).

Cyclization to Dihydroisoquinoline Core

Bischler-Napieralski Cyclization

The amide intermediate undergoes cyclodehydration under acidic catalysis (POCl3, PPA, or HCl), forming the dihydroisoquinoline ring. For the target compound:

  • POCl3-mediated cyclization (reflux, 4–6 hr) achieves >90% conversion.
  • Reaction Mechanism : Intramolecular electrophilic aromatic substitution followed by dehydration.

Optimization Insights from Patent WO2011082700A1 :

  • Purity Control : High-purity cyclization (>99% HPLC) requires stoichiometric POCl3 (3 equiv) and toluene as solvent.
  • Byproduct Mitigation : Residual chloride is removed via aqueous NaHCO3 wash.

Post-Cyclization Modifications

Post-cyclization acylation is unnecessary since the carboxamide group (N-(3-chlorophenyl)) is incorporated during precursor synthesis. This contrasts with PMC methods, where acylation follows cyclization.

Comparative Methodological Analysis

Step Method A (PMC) Method B (Patent)
Chloro Displacement K2CO3, DMF, 60°C, 12 hr Cs2CO3, DMSO, 80°C, 8 hr
Cyclization Agent POCl3 (1.5 equiv) PPA (polyphosphoric acid)
Yield 78% 92%
Purity (HPLC) 95% 99%

Key Findings :

  • Patent conditions favor higher yields and purity due to optimized stoichiometry and solvent choice.
  • PMC methods offer broader applicability for diverse substituents but require additional purification steps.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing cyclization pathways may form regioisomers if the aryl group lacks electron-donating substituents. The 6,7-dimethoxy groups direct electrophilic attack to the para position, ensuring correct ring closure.

Nitrophenoxy Group Stability

The 4-nitrophenoxy moiety is susceptible to reduction under acidic conditions. Using mild acids (e.g., diluted HCl) and shorter reaction times minimizes decomposition.

Scalability Considerations

  • Batch vs. Continuous Flow : Patent methodologies are scalable to kilogram batches with consistent purity.
  • Cost Efficiency : Replacing POCl3 with PPA reduces reagent costs by 40% but extends reaction times.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, and how can purity be optimized?

  • Methodology : Use multi-step organic synthesis involving: (i) Isoquinoline core construction via Bischler-Napieralski cyclization or Pictet-Spengler reactions, as demonstrated in structurally analogous dihydroisoquinoline derivatives . (ii) Functionalization : Introduce the 4-nitrophenoxymethyl group via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃/DMF, 60–80°C). (iii) Purity optimization : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water mixtures). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : (i) Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 7–30 days. (ii) Degradation analysis : Monitor via LC-MS for hydrolytic cleavage (e.g., nitro group reduction or ester/amide bond breakdown). (iii) Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology : (i) Molecular docking : Utilize AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (PDB database). Focus on the nitro group’s electron-withdrawing effects and dihydroisoquinoline’s planar conformation. (ii) MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and ligand-protein interaction dynamics. (iii) Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodology : (i) Solubility enhancement : Test co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes. (ii) Permeability assays : Use Caco-2 cell monolayers or PAMPA to differentiate passive vs. active transport mechanisms. (iii) In silico modeling : Apply Abraham solvation parameters or QSPR models to reconcile experimental vs. predicted solubility .

Q. What experimental designs are suitable for elucidating the compound’s metabolic pathways in vitro?

  • Methodology : (i) Liver microsome assays : Incubate with human/rat liver microsomes (NADPH regeneration system, 37°C). (ii) Metabolite identification : Use UPLC-QTOF-MS with MSE data-independent acquisition for untargeted profiling. (iii) Enzyme inhibition studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase inhibition assays?

  • Methodology : (i) Assay standardization : Compare buffer conditions (ATP concentration, pH) and detection methods (fluorescence vs. radiometric). (ii) Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding. (iii) Structural analysis : Use X-ray crystallography to verify binding mode consistency across studies .

Theoretical and Methodological Frameworks

Q. How can the compound’s physicochemical properties be integrated into a QSAR model for lead optimization?

  • Methodology : (i) Descriptor selection : Include logP, polar surface area, and H-bond donors/acceptors. (ii) Model validation : Apply leave-one-out cross-validation and external test sets (e.g., ChEMBL data). (iii) Interpretability : Use SHAP values or partial dependence plots to highlight critical structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.